2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is an organic compound that features both aromatic and heterocyclic components It is characterized by the presence of an ethoxyphenyl group and a pyrimidinyl ethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves a multi-step process:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenylamine, undergoes acetylation to form 4-ethoxyacetanilide.
Introduction of the Pyrimidinyl Ethyl Group: The 4-ethoxyacetanilide is then reacted with 2-bromoethylpyrimidine under basic conditions to introduce the pyrimidinyl ethyl group.
Final Coupling: The intermediate is then coupled with acetic anhydride to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyaniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group can facilitate binding to hydrophobic pockets, while the pyrimidinyl ethyl group can interact with nucleophilic sites. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-N-(2-(pyridin-3-yl)ethyl)acetamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
Uniqueness
2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is unique due to the combination of its ethoxyphenyl and pyrimidinyl ethyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-pyrimidin-5-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-15-5-3-13(4-6-15)9-16(20)19-8-7-14-10-17-12-18-11-14/h3-6,10-12H,2,7-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFLKFQMWGNVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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